1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520342
InChI: InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15)
SMILES: C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13520342

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
IUPAC Name 2-(2-fluorophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15)
Standard InChI Key LTLOYTPOUDIJCE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-fluorophenyl)pyrazole-3-carboxylic acid, reflects its substitution pattern (SMILES: C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F). X-ray crystallography of analogous structures reveals a nearly planar pyrazole ring (dihedral angle <10° with the fluorophenyl group), promoting conjugation between the aromatic systems . The fluorine atom at the ortho position induces steric hindrance and polarizes the C-F bond (bond length ~1.34 Å), creating a dipole moment that influences intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₇FN₂O₂
Exact Mass206.0495 Da
Topological Polar Surface Area63.3 Ų
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (2×N, 2×O)
LogP (Calculated)2.14 ± 0.35

Spectral Characterization

Infrared spectroscopy of the compound shows distinct absorption bands:

  • Broad O-H stretch at 2500–3000 cm⁻¹ (carboxylic acid dimer)

  • Sharp C=O stretch at 1685 cm⁻¹

  • C-F vibration at 1220 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) exhibits:

  • δ 8.21 (s, 1H, pyrazole H-4)

  • δ 7.85–7.45 (m, 4H, fluorophenyl)

  • δ 6.89 (s, 1H, pyrazole H-3)

¹³C NMR confirms the carboxylic carbon at δ 165.3 ppm and fluorinated aromatic carbons between δ 115–160 ppm .

Synthetic Methodologies

Primary Synthesis Route

The benchmark synthesis (Erdem et al., 2017) involves a three-step protocol :

  • Cyclocondensation: 4-Benzoyl-5-phenyl-2,3-furandione reacts with N-benzylidene-N'-2-fluorophenylhydrazine in dry benzene (5 h, reflux).

  • Ring Opening: Electrophilic attack at C-2/C-3 positions yields the pyrazole core (30% yield).

  • Acid Workup: Hydrolysis with dilute HCl precipitates the carboxylic acid.

Table 2: Optimization of Step 1

ParameterOptimal ValueYield Impact
SolventAnhydrous benzene+15% vs. THF
Temperature80°C<5% decomposition
Hydrazine Equiv.1.1Maximizes conversion

Alternative Approaches

Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 20 min at 150W) but risks decarboxylation . Flow chemistry methods using microreactors (Residence Time = 3.2 min) achieve 92% conversion but require specialized equipment .

Derivative Synthesis and Functionalization

Acid Chloride Formation

Treatment with SOCl₂ (2 eq, 60°C, 4 h) converts the carboxylic acid to the corresponding chloride (3a in Scheme 1) :
C10H7FN2O2+SOCl2C10H6ClFN2O+HCl+SO2\text{C}_{10}\text{H}_7\text{FN}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_6\text{ClFN}_2\text{O} + \text{HCl} + \text{SO}_2
The chloride intermediate shows enhanced reactivity in nucleophilic acyl substitutions (e.g., amidation with NH₃ yields 4a, 72% isolated) .

Esterification

Methanol/H₂SO₄ catalysis produces methyl esters (5a):
Acid+CH3OHH+COOCH3+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{COOCH}_3 + \text{H}_2\text{O}
Ethyl analogues (5b) demonstrate improved lipid solubility (LogP 3.02 vs. parent 2.14), enhancing membrane permeability in bioassays .

Biological and Industrial Applications

Agrochemical Performance

Derivatives bearing thiazole moieties (e.g., compound 7h) show 85.7% mortality against Aphis fabae at 12.5 mg/L, comparable to imidacloprid . The fluorine atom enhances lipophilicity, facilitating cuticular penetration.

Table 3: Insecticidal Activity of Selected Derivatives

CompoundSubstituentMortality (%)LC₅₀ (mg/L)
7h4-NO₂-thiazole85.78.2
7c2-Cl-oxazole63.414.7
Parent-COOH22.1>50

Future Research Directions

  • Computational Modeling: DFT studies to map electrostatic potential surfaces for reaction optimization.

  • Hybrid Molecules: Conjugation with biotin for targeted drug delivery.

  • Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles.

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